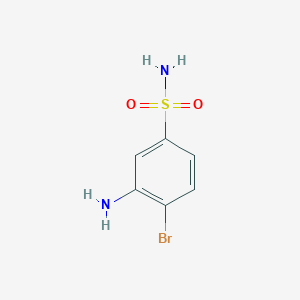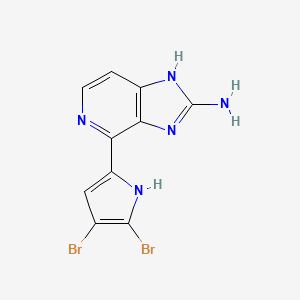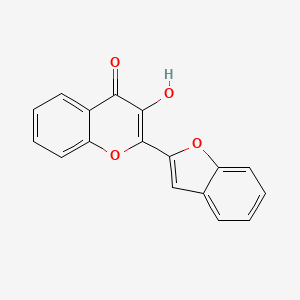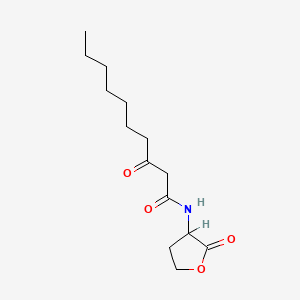
3-AMINO-4-BROMOBENZENE-1-SULFONAMIDE
Descripción general
Descripción
3-Amino-4-bromobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of benzene, featuring an amino group, a bromine atom, and a sulfonamide group attached to the benzene ring.
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-4-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .
Mode of Action
3-Amino-4-bromobenzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, which disrupts its normal function .
Biochemical Pathways
The inhibition of CA IX by 3-Amino-4-bromobenzenesulfonamide affects the tumor cells’ metabolism . Specifically, it disrupts the shift of tumor cells to anaerobic glycolysis, a process that is often observed in hypoxic tumor environments . This disruption can lead to a significant modification in pH within the tumor environment .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body . These properties greatly impact the bioavailability of a drug, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of CA IX by 3-Amino-4-bromobenzenesulfonamide has been shown to have antiproliferative effects . Specifically, certain derivatives of the compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, these derivatives have shown remarkable selectivity for CA IX over CA II .
Action Environment
The action of 3-Amino-4-bromobenzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH of the tumor environment . Additionally, the compound’s action can be influenced by the presence of other compounds, such as organoboron reagents, which are often used in Suzuki–Miyaura (SM) coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-bromobenzene-1-sulfonamide typically involves the bromination of 3-amino-benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-bromobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 3-nitro-4-bromobenzene-1-sulfonamide.
Reduction: Formation of this compound.
Aplicaciones Científicas De Investigación
3-Amino-4-bromobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-chlorobenzene-1-sulfonamide
- 4-Amino-3-bromobenzene-1-sulfonamide
- 3-Amino-4-fluorobenzene-1-sulfonamide
Uniqueness
3-Amino-4-bromobenzene-1-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s electronic properties, making it suitable for particular applications in materials science and medicinal chemistry .
Propiedades
IUPAC Name |
3-amino-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFMHQSAEAOXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B3039175.png)
![N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B3039177.png)



![7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine](/img/structure/B3039182.png)








